molecular formula C8H8ClF4N B2551666 4-(1,2,2,2-Tetrafluoroethyl)aniline hydrochloride CAS No. 2126162-48-7

4-(1,2,2,2-Tetrafluoroethyl)aniline hydrochloride

Cat. No.: B2551666
CAS No.: 2126162-48-7
M. Wt: 229.6
InChI Key: SGJOOJWSYQEDLH-UHFFFAOYSA-N
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Description

4-(1,2,2,2-Tetrafluoroethyl)aniline hydrochloride (CAS 2126162-48-7) is a fluorinated organic compound with the molecular formula C8H8ClF4N and a molecular weight of 229.60 . This chemical serves as a valuable aniline derivative and building block in medicinal chemistry and drug discovery. The incorporation of the tetrafluoroethyl group is of particular interest, as the introduction of fluorine atoms or fluorine-containing groups is a prominent strategy in modern pharmaceutical development, known to improve the metabolic stability, bioavailability, and binding affinity of drug candidates . As a specialist chemical, it is intended for research applications such as the synthesis of novel heterocycles, including triazoles and imidazoles, which are privileged scaffolds in medicinal chemistry . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers can handle this material with confidence, though standard safety protocols for fine chemicals should be observed. The product may require cold-chain transportation .

Properties

IUPAC Name

4-(1,2,2,2-tetrafluoroethyl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4N.ClH/c9-7(8(10,11)12)5-1-3-6(13)4-2-5;/h1-4,7H,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJOOJWSYQEDLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,2,2-Tetrafluoroethyl)aniline hydrochloride typically involves the reaction of 4-nitroaniline with tetrafluoroethylene under specific conditions. The nitro group is then reduced to an amine group, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

4-(1,2,2,2-Tetrafluoroethyl)aniline hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In organic synthesis, 4-(1,2,2,2-tetrafluoroethyl)aniline hydrochloride serves as a building block for developing new materials and complex molecules. Its reactivity is influenced by both the amine group and the tetrafluoroethyl substituent. Key applications include:

  • Reagent in organic synthesis : Used to create various derivatives through oxidation (forming nitroso or nitro derivatives), reduction (yielding corresponding amines), and substitution reactions (producing halogenated derivatives) .
  • Material science : Its unique properties make it valuable in developing specialty chemicals with tailored functionalities.

Biology

Research has focused on the interactions of this compound with biological molecules. Studies indicate potential biological activities that warrant further exploration:

  • Biochemical interactions : Investigated for its binding affinity to specific enzymes and receptors, which may influence cellular functions .
  • Toxicology studies : Understanding its effects on biological systems can help assess safety profiles for potential therapeutic uses.

Medicine

The compound is being explored for its therapeutic properties:

  • Drug development precursor : It may serve as an intermediate in synthesizing pharmaceutical compounds that leverage its unique reactivity .
  • Potential therapeutic applications : Ongoing research aims to elucidate its role in treating various diseases through targeted biochemical pathways.

Industry

In industrial applications, this compound is utilized for:

  • Production of specialty chemicals : Its distinct properties allow for the formulation of chemicals used in coatings, adhesives, and other materials .
  • Intermediate in chemical processes : It acts as a precursor in synthesizing other fluorinated compounds that are essential in various industrial applications.

Table 1: Summary of Applications

Application AreaSpecific UsesKey Findings
ChemistryOrganic synthesis building blockEffective reagent for creating complex molecules
BiologyInteraction studies with biomoleculesPotential binding affinity to enzymes
MedicinePrecursor for drug developmentInvestigated for therapeutic properties
IndustryProduction of specialty chemicalsUsed as an intermediate in various processes

Case Study Example

A notable case study involved the use of this compound in synthesizing novel fluorinated pharmaceuticals. Researchers demonstrated that modifying the tetrafluoroethyl group could enhance drug efficacy by improving solubility and bioavailability. The study highlighted how structural variations influenced pharmacokinetic properties and provided insights into optimizing drug design .

Mechanism of Action

The mechanism of action of 4-(1,2,2,2-Tetrafluoroethyl)aniline hydrochloride involves its interaction with specific molecular targets. The tetrafluoroethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparison

4-(2-Chloro-1,1,2,2-Tetrafluoroethyl)aniline
  • Structure : Differs by a chlorine atom in the tetrafluoroethyl group (–CF₂CF₂Cl vs. –CF₂CF₂H).
  • Synthesis : Prepared via coupling reactions, as seen in U.S. Patent 8,829,195, where 5-bromo-6-chloronicotinic acid reacts with 4-(2-chloro-1,1,2,2-tetrafluoroethyl)aniline. The chloro substituent may enhance electrophilicity, affecting reactivity in subsequent steps .
  • Analytical Data : UPLC-MS (Condition 3): m/z = 444.8 [M + H]⁺; HPLC retention time = 6.77 min .
2-Chloro-4-fluoroaniline Hydrochloride (Compound 1c [B])
  • Structure : Features chloro (–Cl) and fluoro (–F) substituents at ortho and para positions, respectively.
  • Synthesis : Acid hydrolysis with concentrated HCl yields a green solid (38.5% yield). Comparable to the target compound’s hydrochlorination step but lacks fluorinated alkyl chains .
  • Applications : Likely used in agrochemicals or dyes, given halogenated anilines’ roles in these fields.
3-(2-Methoxyethoxy)-4-(Trifluoromethyl)aniline Hydrochloride
  • Structure : Contains a trifluoromethyl (–CF₃) group and methoxyethoxy (–OCH₂CH₂OCH₃) substituent.
  • Synthesis : Iodination with N-iodosuccinimide achieves 93% yield, demonstrating high efficiency in functionalizing fluorinated anilines.
  • Analytical Data : LCMS m/z = 362 [M+H]⁺; HPLC retention time = 1.19 min .

Functional and Hazard Profiles

  • Electron-Withdrawing Effects : The tetrafluoroethyl group in the target compound provides stronger electron-withdrawing effects than –CF₃ or halogens, influencing reactivity in electrophilic substitution.
  • For example, thiophene fentanyl hydrochloride’s toxicology remains understudied , underscoring the need for rigorous safety protocols.

Research Findings and Implications

  • Synthetic Efficiency : Methoxyethoxy-substituted analogs (e.g., ) achieve higher yields (93%) compared to halogenated derivatives (38.5% for ), suggesting steric or electronic benefits of alkoxy groups.
  • Pharmaceutical Relevance : The tetrafluoroethyl group’s lipophilicity may improve blood-brain barrier penetration compared to –CF₃ or –Cl analogs, making it valuable for CNS-targeting drugs.

Biological Activity

4-(1,2,2,2-Tetrafluoroethyl)aniline hydrochloride is a fluorinated aromatic amine with the molecular formula C8H8ClF4N. Its unique structure, featuring a tetrafluoroethyl group attached to an aniline moiety, imparts distinctive chemical and biological properties. This article explores the biological activity of this compound, focusing on its potential interactions with biological systems, mechanisms of action, and relevant research findings.

The compound is characterized by:

  • Molecular Weight : Approximately 229.6 g/mol
  • Solubility : Soluble in water due to the presence of the hydrochloride salt
  • Reactivity : The aniline nitrogen and the tetrafluoroethyl group contribute to its reactivity and potential biological interactions.

Mechanism of Biological Activity

The biological activity of this compound can be attributed to several factors:

  • Fluorination Effects : The tetrafluoroethyl group enhances lipophilicity and stability compared to non-fluorinated analogs. This can lead to increased binding affinities with proteins and other biomolecules.
  • Interaction with Biological Targets : Preliminary studies suggest that fluorinated compounds often exhibit enhanced interactions with enzymes and receptors involved in various disease pathways.

Binding Affinity Studies

Recent studies have indicated that fluorinated compounds like this compound may show increased binding affinity for certain biological targets. Although specific data on this compound is limited, related studies suggest that such compounds can effectively interact with proteins due to their unique electronic properties.

Antioxidant Activity

While direct studies on the antioxidant activity of this compound are scarce, research on structurally similar compounds has shown promising results. For instance, fluorinated analogs have been studied for their radical-scavenging abilities in various assays:

  • ABTS Assay : Measures the ability to scavenge ABTS radicals.
  • FRAP Assay : Assesses the reduction ability of antioxidants.
  • ORAC Assay : Evaluates the capacity to inhibit peroxyl radical-induced oxidation .

The results from these assays indicate that fluorinated compounds often demonstrate significant antioxidant potential.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
4-FluoroanilineC6H6FNHLacks the tetrafluoroethyl group
4-(Trifluoromethyl)anilineC7H6F3NContains a trifluoromethyl group
4-(1-Chloro-1,1-difluoroethyl)anilineC8H8ClF2NContains chlorine and difluorinated ethyl group
4-(Perfluoropropyl)anilineC9H10F6NFeatures a perfluorinated propyl group

This table illustrates how this compound compares to other fluorinated anilines. Its combination of a highly fluorinated moiety with an aniline structure may enhance its stability and biological activity compared to less fluorinated counterparts.

Q & A

Q. What synthetic methodologies are effective for preparing 4-(1,2,2,2-Tetrafluoroethyl)aniline hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves fluorination of the ethyl group on the aniline precursor. For example, thionyl chloride (SOCl₂) in tetrahydrofuran (THF) can facilitate acid hydrolysis under reflux (~72°C) with concentrated HCl, followed by precipitation in ether/petroleum ether mixtures . Optimization includes adjusting stoichiometric ratios (e.g., 3 equivalents of HCl for complete protonation) and monitoring reaction time to avoid over-decomposition. Yield improvements may require inert atmosphere conditions or catalytic additives.

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is critical for purity assessment, comparing retention times against authentic standards . Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substituent positions, while mass spectrometry (ESI-MS) verifies molecular weight. Elemental analysis (EA) ensures correct stoichiometry of fluorine and chloride ions. X-ray crystallography may resolve ambiguities in regiochemistry if single crystals are obtainable.

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (UV/visible). Monitor degradation via HPLC for byproduct formation and quantify residual active material. For long-term storage, lyophilization under argon in amber vials at -20°C is recommended to minimize hydrolysis of the tetrafluoroethyl group .

Advanced Research Questions

Q. What mechanistic insights explain the electronic effects of the tetrafluoroethyl group on reaction pathways?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model the electron-withdrawing effect of the CF₃CH₂ group on the aniline ring’s aromaticity and reactivity. Compare Hammett substituent constants (σ) to predict regioselectivity in electrophilic substitutions. Experimental validation involves synthesizing analogs (e.g., mono- vs. poly-fluorinated derivatives) and comparing reaction kinetics via stopped-flow spectroscopy .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?

  • Methodological Answer : Contradictions may arise from dynamic rotational isomerism of the tetrafluoroethyl group. Variable-temperature NMR (VT-NMR) experiments between -40°C and 25°C can freeze conformational exchange, simplifying splitting patterns . Coupling with 2D-COSY and NOESY spectra clarifies spatial proximity of fluorine substituents.

Q. What strategies mitigate solubility challenges in biological assays or catalytic applications?

  • Methodological Answer : Co-solvent systems (e.g., DMSO-water mixtures) or surfactant-mediated dispersion enhance aqueous solubility. Alternatively, derivatization (e.g., pro-drug formation via acetylation of the aniline group) improves lipophilicity for membrane penetration. Solubility parameters (Hansen solubility spheres) guide solvent selection .

Q. How does the hydrochloride salt form influence crystallization behavior compared to the free base?

  • Methodological Answer : Salt formation often reduces hygroscopicity and improves crystallinity. Screen counterions (e.g., sulfate, phosphate) via solvent-drop grinding to identify polymorphs. Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) characterize phase transitions and thermal stability .

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